(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide

Kinase inhibition TNF-alpha inhibition Antiproliferative activity

(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide (CAS 681163-47-3) is a synthetic small molecule featuring a benzo[cd]indol-2-one core, an N1-butyl substituent, and a (E)-thiophen-2-yl acrylamide side chain, with molecular formula C22H20N2O2S and molecular weight 376.47 g/mol. Despite its structural elaboration, no peer-reviewed pharmacological studies, patent activity, or authoritative database entries with biological annotation were identifiable for this specific compound as of the search date.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 681163-47-3
Cat. No. B2567709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide
CAS681163-47-3
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESCCCCN1C2=C3C(=C(C=C2)NC(=O)C=CC4=CC=CS4)C=CC=C3C1=O
InChIInChI=1S/C22H20N2O2S/c1-2-3-13-24-19-11-10-18(16-7-4-8-17(21(16)19)22(24)26)23-20(25)12-9-15-6-5-14-27-15/h4-12,14H,2-3,13H2,1H3,(H,23,25)/b12-9+
InChIKeyNIGIYBSTXPIVBR-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

681163-47-3: (E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide – Compound Identity and Baseline Characterization


(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide (CAS 681163-47-3) is a synthetic small molecule featuring a benzo[cd]indol-2-one core, an N1-butyl substituent, and a (E)-thiophen-2-yl acrylamide side chain, with molecular formula C22H20N2O2S and molecular weight 376.47 g/mol [1]. Despite its structural elaboration, no peer-reviewed pharmacological studies, patent activity, or authoritative database entries with biological annotation were identifiable for this specific compound as of the search date. All located web records originate from non-authoritative chemical vendor listings or structurally analogous compound entries that do not contain target-specific or potency data for CAS 681163-47-3 [2].

Why Generic Substitution Fails for 681163-47-3: Structural Determinants of Selectivity in the Benzo[cd]indole Acrylamide Series


Within the benzo[cd]indol-2-one acrylamide chemotype, minor structural modifications—such as the identity of the N1-alkyl group (butyl vs. ethyl vs. benzyl) or the heteroaryl/aryl substitution on the acrylamide—can profoundly alter target engagement, pharmacokinetics, and selectivity profiles [1]. For example, the N1-ethyl analog with a 5-nitrothiophene acrylamide has been investigated for TNF-α inhibition, while chlorophenyl acrylamide variants have shown antiproliferative activity in cancer cell lines . The target compound’s specific combination of an N1-butyl group and an unsubstituted (E)-thiophen-2-yl acrylamide represents a distinct topological and electronic surface that cannot be assumed equivalent to any close analog without empirical confirmation. However, no published quantitative comparative data exist to substantiate claims of superiority or differentiation for this exact compound [2].

Quantitative Differentiation Evidence for 681163-47-3: Comparative Data Gap Analysis


No Target-Specific Potency Data Available for 681163-47-3 to Enable Head-to-Head Comparison

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents yielded zero records containing IC50, Ki, EC50, or any other quantitative activity measurement for CAS 681163-47-3 against any biological target [1][2]. In contrast, structurally related compounds in the benzo[cd]indol-2-one acrylamide class have reported activities: for instance, N1-ethyl analogs with nitro-substituted thiophene acrylamides have been described as TNF-α inhibitors, and chlorophenyl acrylamide derivatives have shown antiproliferative effects in cancer cell lines . Without target-specific data for the target compound, no quantitative comparison is possible.

Kinase inhibition TNF-alpha inhibition Antiproliferative activity

Absence of Selectivity Profiling Precludes Assessment of Off-Target Liability Relative to Analog Series

No selectivity panel data (e.g., kinase profiling, CYP inhibition, hERG binding) were identified for CAS 681163-47-3. Class-level evidence indicates that benzo[cd]indol-2-one scaffolds have been explored as BET bromodomain inhibitors (BRD4/BRD2), where N1-substitution and acrylamide geometry were critical determinants of domain selectivity [1]. The target compound's N1-butyl group may confer differential selectivity compared to the ethyl or unsubstituted analogs employed in PROTAC development, but this hypothesis remains untested in any published dataset [2].

Selectivity profiling Kinase panel Off-target screening

No ADMET or In Vivo Pharmacokinetic Data Available for 681163-47-3

A search for absorption, distribution, metabolism, excretion, or toxicity (ADMET) data, as well as in vivo pharmacokinetic or efficacy studies for CAS 681163-47-3, returned no results [1]. Class-level understanding suggests that the acrylamide moiety may act as a covalent warhead targeting cysteine residues in kinases, a property shared across acrylamide-containing analogs [2]. However, the impact of the N1-butyl substituent on metabolic stability (e.g., CYP-mediated oxidation at the terminal butyl carbon), solubility, and oral bioavailability remains completely uncharacterized for this specific compound.

ADME Pharmacokinetics In vivo efficacy

Application Scenarios for 681163-47-3: Informed Procurement in Data-Poor Contexts


Exploratory Medicinal Chemistry: Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion

The compound may serve as a tool for medicinal chemistry groups exploring the SAR of benzo[cd]indol-2-one acrylamides, particularly to empirically assess the impact of N1-butyl substitution on target binding, selectivity, and physicochemical properties relative to published N1-ethyl or N1-unsubstituted analogs [1]. Given the complete absence of published data, any procurement must be coupled with a commitment to generate primary pharmacological profiling data, as no evidence-based potency or selectivity assumptions can be made [2].

Covalent Probe Development: Evaluation of Acrylamide Warhead Geometry and Reactivity

The (E)-thiophen-2-yl acrylamide moiety presents a defined electrophilic geometry that may be evaluated for cysteine-targeted covalent inhibition, a mechanism well-precedented in kinase drug discovery [1]. The compound could be assessed in biochemical glutathione (GSH) reactivity assays or mass spectrometry-based target engagement studies to determine whether the N1-butyl and thiophene substituents confer any differential warhead reactivity or residence time compared to phenyl or substituted-thiophene acrylamide analogs [2].

Chemical Biology: BET Bromodomain or Kinase Selectivity Profiling in a PROTAC Context

Given that the benzo[cd]indol-2-one core has been utilized in PROTAC degraders targeting BRD4/BRD2 bromodomains, the compound could be evaluated as a ligand for bromodomain binding or as a building block for bivalent degrader design [1]. Its distinct N1-butyl substitution may alter ternary complex formation efficiency or E3 ligase recruitment relative to reported analogs, but this requires de novo experimental validation in cellular degradation assays [2].

Negative Control or Inactive Analog for Existing Benzo[cd]indole Series

If subsequent profiling reveals that the N1-butyl group and unsubstituted thiophene acrylamide result in significantly reduced potency compared to active analogs (e.g., nitro-substituted or chlorophenyl variants), the compound may find utility as a matched negative control in cellular assays [1]. This application scenario depends entirely on future empirical data generation and cannot be assumed at the point of procurement.

Quote Request

Request a Quote for (E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.